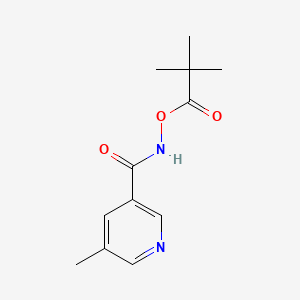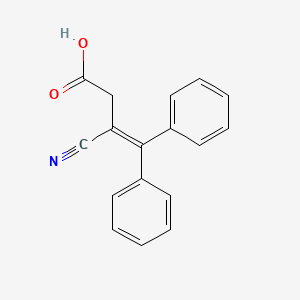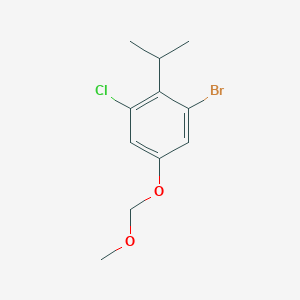
2-Ethynyl-5-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethynyl-5-nitroaniline is an organic compound with the molecular formula C8H6N2O2 It is characterized by the presence of an ethynyl group and a nitro group attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-5-nitroaniline typically involves a multi-step process. One common method includes the nitration of aniline derivatives followed by the introduction of the ethynyl group. The nitration step involves treating aniline with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group. The ethynyl group can be introduced through a Sonogashira coupling reaction, where an aryl halide reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethynyl-5-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ethynyl group can be hydrogenated to form an ethyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Reduction: 2-Ethynyl-5-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Ethynyl-5-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Ethynyl-5-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethynyl group can participate in reactions that modify the structure and function of biomolecules. These interactions can affect cellular pathways and processes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Ethyl-5-nitroaniline
- 2-Butyl-5-nitroaniline
- 4-Ethyl-2-nitroaniline
Uniqueness
2-Ethynyl-5-nitroaniline is unique due to the presence of both an ethynyl group and a nitro group on the aniline ring.
Eigenschaften
Molekularformel |
C8H6N2O2 |
|---|---|
Molekulargewicht |
162.15 g/mol |
IUPAC-Name |
2-ethynyl-5-nitroaniline |
InChI |
InChI=1S/C8H6N2O2/c1-2-6-3-4-7(10(11)12)5-8(6)9/h1,3-5H,9H2 |
InChI-Schlüssel |
RYWGROJTWVRSSW-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C(C=C(C=C1)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-methoxy-1-methyl-1H-benzo[d]imidazol-2-ol](/img/structure/B13989165.png)

![(R)-1-[4-(trifluoromethyl)phenyl]butylamine](/img/structure/B13989174.png)
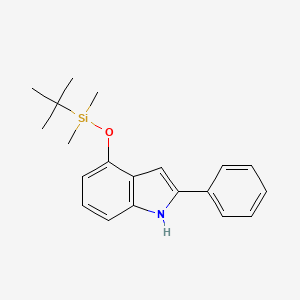

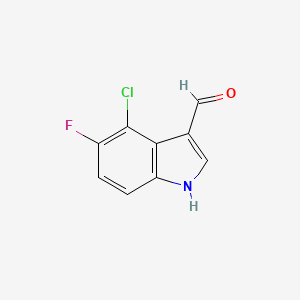
![4-[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-2(1H)-pyrimidinone](/img/structure/B13989194.png)
![4-[(2-methylphenyl)sulfanylmethyl]morpholine;2,4,6-trinitrophenol](/img/structure/B13989200.png)
